Norbuprenorphine

Description

Contextualization as a Key Buprenorphine Metabolite

Norbuprenorphine is formed in the body through the N-dealkylation of buprenorphine, a process primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, with contributions from CYP2C8 and CYP19A1 frontiersin.orgccjm.orgdoi.orgdrugbank.com. This metabolic pathway is considered a significant route of buprenorphine biotransformation in humans doi.org. In some instances, particularly following chronic buprenorphine use, plasma concentrations of this compound can equal or even exceed those of the parent drug, buprenorphine doi.orgnih.gov. This observation suggests that the formation of this compound may represent a bioactivation pathway rather than simple inactivation doi.orgnih.gov. Studies have also indicated that this compound itself can be further metabolized, including glucuronidation to this compound-3-glucuronide (N3G) doi.org.

In specific physiological contexts, such as during pregnancy, fetal exposure to this compound can exceed that of buprenorphine, with concentrations in the placenta, umbilical cord plasma, and meconium being significantly higher than buprenorphine levels frontiersin.org. This highlights the importance of considering this compound's presence and activity in various patient populations and research settings.

Significance in Opioid Pharmacology Research Landscape

This compound plays a crucial role in the research landscape of opioid pharmacology due to its distinct pharmacological profile compared to buprenorphine. While buprenorphine is characterized as a partial agonist at the μ-opioid receptor (MOR) with ceiling effects on analgesia and respiratory depression, this compound exhibits different receptor interaction properties nih.govmdpi.com.

Research indicates that this compound is a potent full agonist at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), and a partial agonist at the κ-opioid receptor (KOR) doi.orgnih.govmdpi.comnih.govwikipedia.org. In contrast to buprenorphine's partial agonism at MOR, this compound's full agonism at MOR has been associated with dose-dependent respiratory depression in animal models, where it can be significantly more potent than buprenorphine nih.govwikipedia.orgdovepress.com. However, it is also noted that buprenorphine can antagonize this compound-induced respiratory depression nih.govdovepress.com.

Furthermore, this compound has been identified as a high-affinity substrate for P-glycoprotein, which can limit its penetration across the blood-brain barrier (BBB) wikipedia.orgtaylorandfrancis.com. This limited BBB penetration may influence its central nervous system effects, including analgesia, despite its potent receptor binding wikipedia.orgtaylorandfrancis.com. Studies have shown that while this compound has potent binding affinities for opioid receptors, its central analgesic effects might be attenuated due to BBB limitations wikipedia.orgtaylorandfrancis.com.

Table 1: Receptor Binding Affinities (Ki Values) of Buprenorphine and this compound

| Compound | μ-Opioid Receptor (MOR) (nM) | δ-Opioid Receptor (DOR) (nM) | κ-Opioid Receptor (KOR) (nM) | Nociceptin (B549756) Receptor (ORL1) (µM) |

| Buprenorphine | 0.1 - 0.5 | 0.5 - 1 | 0.2 - 0.5 | 1 - 10 |

| This compound | 0.1 - 0.5 | 0.1 - 0.5 | 0.5 - 1 | 10 - 30 |

Note: Values are approximate and derived from various in vitro studies, representing ranges and typical findings. Specific values can vary between assay methodologies and sources. nih.govresearchgate.netencyclopedia.pub

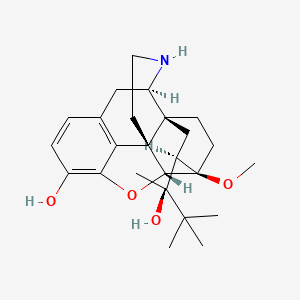

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYLLRBMGQRFTN-IOMBULRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891436 | |

| Record name | Norbuprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78715-23-8 | |

| Record name | Norbuprenorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbuprenorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078715238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbuprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBUPRENORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E53B4O073 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Strategies of Norbuprenorphine

Established Synthetic Routes to Norbuprenorphine

The production of this compound predominantly relies on semi-synthetic methods starting from natural alkaloids or through enzymatic processes.

Thebaine as a Starting Material

Thebaine, an opiate alkaloid extracted from the poppy plant Papaver bracteatum, serves as a key precursor for the commercial synthesis of this compound. nih.govgoogle.com The conventional synthesis involves a multi-step chemical process. nih.govgoogle.com

A common synthetic pathway begins with the reaction of thebaine with methyl vinyl ketone. nih.govresearchgate.net This is followed by a hydrogenation step, typically in the presence of a palladium/carbon (Pd/C) catalyst. nih.govresearchgate.net The subsequent N-demethylation is a critical step and is often achieved using the von Braun reaction, which employs cyanogen (B1215507) bromide to form a cyanamide (B42294) intermediate. almacgroup.com This intermediate is then hydrolyzed using a strong base like potassium hydroxide (B78521) (KOH) in a solvent such as ethylene (B1197577) glycol at elevated temperatures to yield this compound. nih.govalmacgroup.com An alternative starting material that circumvents the need for O-demethylation is oripavine, which naturally lacks the O-3 methyl group present in thebaine. google.com

Table 1: Key Reactions in the Synthesis of this compound from Thebaine

| Step | Reaction | Reagents and Conditions |

| 1 | Diels-Alder Reaction | Thebaine, methyl vinyl ketone, toluene, 80°C |

| 2 | Hydrogenation | Palladium/Carbon (Pd/C) |

| 3 | N-demethylation (von Braun) | Cyanogen bromide, chloroform |

| 4 | Hydrolysis | Potassium hydroxide (KOH), ethylene glycol, 170°C |

Enzymatic Synthesis Approaches

In an effort to develop more environmentally friendly and efficient synthetic methods, enzymatic approaches for the synthesis of this compound and its derivatives are being explored. These methods aim to replace harsh chemical reagents and conditions with biocatalysts. almacgroup.com

One area of focus is the enzymatic N-demethylation and O-demethylation reactions. almacgroup.com Researchers have investigated the use of oxygenase enzymes, such as cytochrome P450 BM3 from Bacillus megaterium, for these transformations. almacgroup.com Through rational enzyme design and directed evolution, variants of these enzymes have been developed with significantly improved conversion rates for both N-demethylation and O-demethylation steps. almacgroup.com Another study has detailed an enzyme-assisted synthesis of this compound-3-β-D-glucuronide using dog liver homogenates, which successfully converted this compound to its glucuronidated metabolite with a high fractional yield. nih.govacs.org

Table 2: Comparison of Chemical and Enzyme-Assisted Synthesis of this compound-3-β-D-glucuronide nih.govacs.org

| Synthesis Method | Key Feature | Fractional Yield |

| Chemical Synthesis | Koenig-Knorr coupling and amino-silyl protection | 5.3% |

| Enzyme-Assisted Synthesis | Dog liver homogenate | 67% |

Chemical Derivatization and Analog Generation

To explore structure-activity relationships and modify the physicochemical properties of this compound, various chemical derivatization strategies have been employed.

This compound Derivatives (e.g., Succinic, Phthalic Acid Derivatives)

Derivatives of this compound have been synthesized by reacting it with dicarboxylic acid anhydrides. nih.govnovanet.ca For instance, treatment of this compound with succinic anhydride (B1165640) or phthalic anhydride yields the corresponding succinic and phthalic acid derivatives. nih.govresearchgate.net These derivatives introduce a carboxylic acid functional group, which can be used for further conjugation or to alter the molecule's polarity. nih.gov

Coupling with Peptides (e.g., Enkephalins)

To potentially enhance the transport of this compound across biological membranes, it has been coupled with endogenous peptides like enkephalins. nih.govnovanet.ca Both Met-enkephalin and Leu-enkephalin have been synthesized using solid-phase peptide synthesis and then coupled to this compound and its succinic or phthalic acid derivatives. nih.govresearchgate.net The coupling reaction is typically facilitated by a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.govsid.ir Studies have shown that these peptide conjugates can exhibit altered permeability characteristics. nih.govnih.gov

Table 3: Permeability Data for this compound-Enkephalin Derivatives nih.gov

| Compound | Permeability (Pe) (cm/s) |

| Met-enkephalin (Standard) | 0.09 x 10⁻⁶ |

| This compound-Met-enkephalin | 0.77 x 10⁻⁶ |

| Succinic acid derivative of this compound-Met-enkephalin | 1.42 x 10⁻⁶ |

N-Substitution Strategies (e.g., N-But-3-Enyl this compound)

Modification of the nitrogen atom of the this compound scaffold is a common strategy to generate new analogs. google.com For example, N-but-3-enyl this compound has been synthesized by reacting this compound with 4-bromo-1-butene (B139220) in the presence of a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF). google.com This N-substitution introduces an alkenyl group, which can influence the compound's receptor binding profile and pharmacological activity. google.com

Structure-Activity Relationship (SAR) Studies in this compound Analogs

Structure-activity relationship (SAR) studies for this compound analogs investigate how modifications to the molecule's chemical structure influence its biological activity at various opioid receptors. This compound itself is a potent opioid agonist with high affinity for μ- (MOP), δ- (DOP), and κ- (KOP) opioid receptors. oup.com It acts as a partial agonist at MOP and KOP and a full agonist at DOP. oup.com Research has focused on creating analogs to refine this pharmacological profile, often aiming to enhance affinity or modulate efficacy at one or more receptors, including the nociceptin (B549756)/orphanin FQ (NOP) receptor, for which this compound has a low affinity. oup.comcolab.ws The primary sites for chemical modification on the this compound scaffold are the amine at the N17-position, the C7 side chain, and the C14-position.

Modifications at the N17-Position

The substituent on the nitrogen atom (N17) is a critical determinant of a ligand's activity across the opioid receptor family. nih.gov In this compound, this position is an unsubstituted secondary amine (-H). Synthesizing derivatives by introducing various substituents at this position allows for a systematic exploration of SAR.

For instance, the addition of a cyclopropylmethyl (CPM) group to the N17-position converts this compound into buprenorphine, which alters the efficacy profile, notably resulting in a partial agonist at MOP with a characteristic "ceiling effect" for certain in vivo responses. bath.ac.ukmdpi.com Further SAR studies on N17-substituted this compound derivatives have explored the impact of more complex moieties. Novel 1,2,3-triazole-tethered N-norbuprenorphine derivatives were synthesized to investigate the effect of these larger substituents on biological activity. researchgate.net The analgesic properties of these compounds were assessed, and subsequent O-demethylation of the most active analogs (at the C3 position) led to derivatives with even better analgesic effects, indicating that modifications at N17 can have synergistic effects with other parts of the molecule. researchgate.net This highlights that the opioid receptors are highly involved in the anti-nociceptive effects of these analogs. researchgate.net

Modifications at the C7 Side Chain

The tertiary alcohol side chain at the C7 position is a hallmark of the orvinol family, to which this compound belongs, and is crucial for its high potency. bath.ac.uk SAR studies have shown that alterations in this region significantly impact receptor affinity and efficacy, particularly for the NOP receptor. nih.gov

In a series of buprenorphine analogs, which share the same C7 side chain as this compound, modifications were made to the substituent attached to the C20 tertiary alcohol (the terminal carbon of the side chain). The goal was to increase affinity for the NOP receptor while maintaining high affinity at the classical opioid receptors. nih.gov The findings indicated that the area around C20 is a key region for NOP receptor activity. nih.gov For example, one analog, 1b , which featured a modified C20 substituent, was found to be a MOP partial agonist with efficacy comparable to buprenorphine but demonstrated higher efficacy at the NOP receptor. nih.gov

The following table presents data from a study on buprenorphine analogs, illustrating how changes in the C7 side chain (specifically at C20) and N-substituent affect receptor binding and functional activity.

| Compound | N-Substituent | C20-Substituent | MOP Ki (nM) | MOP Efficacy (%) | NOP Ki (nM) | NOP Efficacy (%) |

|---|---|---|---|---|---|---|

| Buprenorphine | Cyclopropylmethyl | t-Butyl | 0.43 | 49 | 17 | 23 |

| 1b | Cyclopropylmethyl | (CH2)2Ph | 0.29 | 52 | 1.5 | 54 |

| 1c | Cyclopropylmethyl | (CH2)3Ph | 0.21 | 76 | 1.6 | 28 |

| 1d | Cyclopropylmethyl | CH2-cyclopropyl | 0.20 | 40 | 4.2 | 21 |

Modifications at the C14-Position

The C14 position in the morphinan (B1239233) skeleton offers another site for chemical modification to modulate pharmacological activity. Introducing substituents at the 14β-alkoxy position can significantly alter the interaction with opioid receptors. A series of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones (structurally related to this compound) was synthesized and evaluated. frontiersin.org

In these studies, adding a phenylacetyl group at the 14-oxygen had little effect on affinity at MOP, DOP, and KOP receptors but substantially increased binding affinity at NOP receptors. frontiersin.org Further adding substituents to the aryl ring of this phenylacetyl group led to an even greater increase in affinity for the NOP receptor, resulting in compounds with a binding profile comparable to buprenorphine. frontiersin.org This supports the hypothesis that a bulky group at the C14-position can access a binding pocket in the NOP receptor similar to the one occupied by the C7-t-butyl group in buprenorphine. frontiersin.org

The functional activity of these analogs was predominantly partial agonism at each receptor. The introduction of the C14-phenylacetyl side chain generally increased efficacy at all receptors compared to the parent antagonist compound. frontiersin.org The effect was most pronounced at the KOP receptor, where some analogs showed high efficacy. frontiersin.org

| Compound | 14β-Substituent | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | NOP Ki (nM) | MOP Efficacy (%) | KOP Efficacy (%) |

|---|---|---|---|---|---|---|---|

| 4 (Naltrexone parent) | -OH | 0.17 | 0.20 | 2.5 | 114 | 1 | 0 |

| 7a | -OCOCH2Ph | 0.14 | 0.12 | 2.5 | 54 | 25 | 40 |

| 7b | -OCOCH2(4-F-Ph) | 0.15 | 0.13 | 2.2 | 26 | 20 | 51 |

| 7c | -OCOCH2(4-Cl-Ph) | 0.14 | 0.11 | 1.8 | 14 | 25 | 86 |

| 7f | -OCOCH2(4-MeO-Ph) | 0.16 | 0.13 | 2.4 | 21 | 31 | 43 |

Metabolic Pathways and Biotransformation Research of Norbuprenorphine

Formation of Norbuprenorphine from Buprenorphine

The primary route by which this compound is formed in the human body is through the N-dealkylation of buprenorphine. This metabolic transformation is a critical step in the biotransformation cascade of buprenorphine.

N-Dealkylation Mechanisms

N-dealkylation is an oxidative metabolic process that removes an alkyl group from a nitrogen atom. In the case of buprenorphine, this mechanism involves the removal of the cyclopropylmethyl group attached to the nitrogen atom of the morphinan (B1239233) structure, yielding this compound. This process is a major pathway for buprenorphine metabolism, with this compound being a principal metabolite detected in biological fluids frontiersin.orgencyclopedia.pubresearchgate.net.

Role of Cytochrome P450 Isoforms

The N-dealkylation of buprenorphine to this compound is predominantly catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily. Extensive research has identified specific CYP isoforms involved in this reaction.

CYP3A4/5: These isoforms are recognized as the major catalysts for the N-dealkylation of buprenorphine, accounting for the majority of this metabolic pathway, estimated between 65% to 90% of the conversion encyclopedia.pubresearchgate.netnih.govdoi.orgresearchgate.netjournalofappliedbioanalysis.comresearchgate.netpsychiatryonline.orgdrugbank.comresearchgate.nethelsinki.finih.govnih.govresearchgate.netnih.govoup.comresearchgate.netrackcdn.com. CYP3A4, in particular, has been strongly implicated as the primary enzyme responsible for this reaction nih.govnih.gov.

CYP2C8: This isoform also plays a significant role in the N-dealkylation of buprenorphine, contributing approximately 30% to the formation of this compound frontiersin.orgresearchgate.netresearchgate.nethelsinki.finih.govresearchgate.netoup.comresearchgate.netnih.govfrontiersin.org.

Other CYP Isoforms: While CYP3A4/5 and CYP2C8 are the most prominent, other CYP isoforms such as CYP2C9, CYP3A5, CYP3A7, CYP19A1, and CYP2D6 have also been reported to be involved to a lesser extent in the N-dealkylation of buprenorphine frontiersin.orgnih.govjournalofappliedbioanalysis.comhelsinki.finih.govnih.govnih.govresearchgate.net.

Table 1: Cytochrome P450 Isoforms Involved in this compound Formation

| CYP Isoform | Primary Role in Buprenorphine N-Dealkylation | Reported Contribution | Key References |

| CYP3A4/5 | Major catalyst | 65-90% | encyclopedia.pubresearchgate.netnih.govdoi.orgresearchgate.netjournalofappliedbioanalysis.comresearchgate.netpsychiatryonline.orgdrugbank.comresearchgate.nethelsinki.finih.govnih.govresearchgate.netnih.govoup.comresearchgate.netrackcdn.com |

| CYP2C8 | Significant contributor | ~30% | frontiersin.orgresearchgate.netresearchgate.nethelsinki.finih.govresearchgate.netoup.comresearchgate.netnih.govfrontiersin.org |

| CYP2C9 | Minor contributor | Minor | nih.govdoi.orghelsinki.fi |

| CYP3A7 | Involved | - | nih.govnih.govresearchgate.net |

| CYP19A1 | Involved | - | frontiersin.org |

| CYP2D6 | Involved | Minor | journalofappliedbioanalysis.com |

Further Metabolism of this compound

Once formed, this compound undergoes further metabolic transformations, primarily glucuronidation and hydroxylation, which contribute to its elimination from the body.

Role of UDP-Glucuronosyltransferases

The glucuronidation of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been identified as playing a role in this process.

UGT1A3: This isoform is a predominant enzyme responsible for the glucuronidation of this compound, with studies indicating it accounts for approximately 63% of this metabolic pathway nih.govdoi.orgresearchgate.netoup.comnih.govoup.comdrugbank.com.

UGT1A1: This isoform also significantly contributes to the glucuronidation of this compound, with reported contributions around 34% nih.govdoi.orgresearchgate.netoup.comnih.govoup.com.

UGT2B7: While more prominently involved in the glucuronidation of buprenorphine, UGT2B7 has been reported to play a minor role in the glucuronidation of this compound doi.orgresearchgate.nethelsinki.fioup.comnih.gov.

UGT1A8: This isoform has also been identified as a UGT that glucuronidates this compound oup.com.

Table 2: UDP-Glucuronosyltransferases Involved in this compound Glucuronidation

| UGT Isoform | Primary Role in this compound Glucuronidation | Reported Contribution | Key References |

| UGT1A3 | Predominant catalyst | ~63% | nih.govdoi.orgresearchgate.netoup.comnih.govoup.comdrugbank.com |

| UGT1A1 | Significant contributor | ~34% | nih.govdoi.orgresearchgate.netoup.comnih.govoup.com |

| UGT2B7 | Minor contributor | Minor | doi.orgresearchgate.nethelsinki.fioup.comnih.gov |

| UGT1A8 | Involved | - | oup.com |

Table 3: Receptor Binding Affinities of this compound-3-Glucuronide (N3G)

| Receptor Type | Affinity (Ki) | Key References |

| Kappa (κ) opioid | 300 ± 0.5 nM | nih.govresearchgate.netwikipedia.org |

| Nociceptin (B549756) (ORL-1) | 18 ± 0.2 μM | nih.govresearchgate.netwikipedia.org |

| Mu (μ) opioid | No affinity | nih.govresearchgate.netwikipedia.org |

| Delta (δ) opioid | No affinity | nih.govresearchgate.netwikipedia.org |

Other Oxidative Metabolites

Compound List:

Buprenorphine

this compound

this compound-3-Glucuronide (N3G)

Buprenorphine-3-Glucuronide (B3G)

Hydroxy-Norbuprenorphine (M3, M4, M5)

Hydroxy-Buprenorphine (M1, M2)

Pharmacological and Mechanistic Investigations of Norbuprenorphine

Opioid Receptor Interactions and Binding Profiles

Norbuprenorphine demonstrates high affinity for the classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—with binding affinities in the subnanomolar to nanomolar range. nih.govnih.govpharmgkb.org However, its interaction with the nociceptin (B549756)/orphanin FQ (NOR/ORL1) receptor is markedly different.

This compound binds to the mu-opioid receptor (MOR) with high affinity. nih.govpharmgkb.org Unlike its parent compound buprenorphine, which is a partial agonist at the MOR, this compound acts as a full or high-efficacy agonist. doi.orgnih.govfrontiersin.orgnih.gov This means it activates the MOR with an efficacy more comparable to high-efficacy opioids like methadone. frontiersin.org Studies using bioluminescence resonance energy transfer (BRET) assays have confirmed that this compound is a high-efficacy agonist for G protein activation at the MOR. nih.govresearchgate.net This high intrinsic efficacy at the mu receptor is a key characteristic that distinguishes it from buprenorphine. frontiersin.org

This compound exhibits a high binding affinity for the delta-opioid receptor (DOR), with Ki values in the nanomolar range. nih.gov In functional assays, such as those measuring [35S]GTPγS binding, this compound behaves as a potent, full agonist at the DOR. nih.govoup.com This contrasts sharply with buprenorphine, which acts as a DOR antagonist. oup.com

Similar to its interaction with other classical opioid receptors, this compound displays high affinity for the kappa-opioid receptor (KOR). nih.govpharmgkb.org Functionally, it acts as a partial agonist at the KOR. nih.govoup.comfrontiersin.org While both this compound and buprenorphine are partial agonists at this receptor, this compound demonstrates moderate efficacy, whereas buprenorphine has low efficacy. nih.gov

This compound's interaction with the nociceptin/orphanin FQ receptor (also known as ORL1 or NOP) is distinct from its profile at classical opioid receptors. nih.govfrontiersin.org Studies show it has a low affinity for the NOR/ORL1 receptor, with Ki values in the micromolar range. nih.govencyclopedia.pub In some assays, this compound did not displace the radioligand from the nociceptin receptor at all. doi.org Despite this low affinity, some functional studies have characterized it as a full agonist at this receptor, albeit with low potency. nih.gov Other reports suggest its metabolite, this compound-3-glucuronide, has a more appreciable affinity for the NOR. encyclopedia.pub

The pharmacological profiles of this compound and its parent compound, buprenorphine, show both similarities and critical differences. Both compounds exhibit high, sub-nanomolar affinity for mu, delta, and kappa opioid receptors. nih.govfrontiersin.org Both also share a low affinity for the NOR/ORL1 receptor. nih.gov

The primary distinction lies in their efficacy at these receptors. At the MOR, this compound is a high-efficacy agonist, while buprenorphine is a partial agonist with low intrinsic activity. nih.govnih.govresearchgate.netencyclopedia.pub This difference is also seen at the KOR, where this compound has moderate efficacy compared to buprenorphine's low efficacy. nih.gov The most striking contrast is at the DOR, where this compound is a full agonist, whereas buprenorphine acts as an antagonist. nih.govoup.com At the NOR/ORL1 receptor, this compound has been described as a low-potency full agonist, while buprenorphine is a potent partial agonist. nih.gov

Comparative Receptor Binding and Efficacy of this compound vs. Buprenorphine

| Receptor | Compound | Binding Affinity (Ki) | Efficacy |

|---|---|---|---|

| Mu-Opioid (MOR) | This compound | High (Subnanomolar/Nanomolar) nih.govpharmgkb.org | Full / High-Efficacy Agonist nih.govfrontiersin.orgnih.gov |

| Buprenorphine | High (Subnanomolar) frontiersin.orgdovepress.com | Partial Agonist (Low Efficacy) nih.govnih.govencyclopedia.pub | |

| Delta-Opioid (DOR) | This compound | High (Nanomolar) nih.gov | Full Agonist nih.govoup.com |

| Buprenorphine | High (Nanomolar) nih.gov | Antagonist nih.govoup.com | |

| Kappa-Opioid (KOR) | This compound | High (Nanomolar) nih.govpharmgkb.org | Partial Agonist (Moderate Efficacy) nih.gov |

| Buprenorphine | High (Nanomolar) nih.gov | Partial Agonist (Low Efficacy) / Antagonist nih.govmdpi.com | |

| Nociceptin (NOR/ORL1) | This compound | Low (Micromolar) nih.govencyclopedia.pub | Full Agonist (Low Potency) nih.gov |

| Buprenorphine | Low (Micromolar) nih.gov | Partial Agonist nih.gov |

Nociceptin/Orphanin FQ Receptor (NOR/ORL1) Binding Affinity and Efficacy

G Protein Coupling and Signal Transduction Mechanisms

As a G protein-coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades upon binding to opioid receptors. nih.govfrontiersin.org Its high efficacy at the MOR translates to robust activation of G proteins. nih.govresearchgate.net

Studies using [35S]GTPγS binding assays, which measure G protein activation, have demonstrated that this compound is a potent agonist that stimulates G protein coupling at the mu, delta, and kappa opioid receptors, as well as the NOR/ORL1 receptor. nih.gov At the MOR, this compound is a full agonist for Gi activation. nih.gov Molecular dynamics simulations suggest that this compound's high efficacy may stem from its unique binding pose within the receptor, allowing it to interact with specific residues that are crucial for receptor activation and G protein coupling. nih.govresearchgate.net

In addition to G protein activation, this compound is also capable of recruiting arrestin-3 to the mu-opioid receptor. nih.gov It acts as a potent partial agonist for arrestin-3 recruitment, achieving about 70% of the maximum response seen with the standard agonist DAMGO. nih.gov This contrasts with buprenorphine, which produces submaximal G protein activation and is unable to induce measurable arrestin-3 recruitment. nih.gov The differing abilities of this compound and buprenorphine to engage these distinct signaling pathways may underlie their different pharmacological profiles. researchgate.net

Gαi/o Protein Activation Studies (e.g., [35S]GTPγS binding assays)

This compound's ability to activate Gαi/o proteins has been a key area of investigation, often utilizing [³⁵S]GTPγS binding assays. These assays measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. celtarys.com Studies have consistently demonstrated that this compound acts as a high-efficacy agonist at the μ-opioid receptor (MOR), comparable to the standard full agonist DAMGO in its ability to stimulate G protein activation. nih.govresearchgate.net

In studies using membranes from cells expressing the human μ-opioid receptor (hMOR), this compound has been shown to be a full agonist for Gαi activation. nih.gov This is in contrast to its parent compound, buprenorphine, which acts as a partial agonist in these same assays. nih.govplos.org For instance, one study found that this compound achieved a maximal stimulation of [³⁵S]GTPγS binding similar to that of DAMGO, while buprenorphine's maximal effect was significantly lower. nih.gov

The potency of this compound in activating G proteins is also noteworthy. Research indicates that this compound has a similar potency to DAMGO for Gαi activation. nih.govresearchgate.net This high efficacy and potency for G protein activation are defining characteristics of this compound's pharmacological profile at the μ-opioid receptor.

Table 1: Gαi/o Protein Activation by this compound and Comparator Ligands This table is interactive. You can sort and filter the data.

| Compound | Receptor | Assay Type | Efficacy (vs. DAMGO) | Potency (EC50) | Source(s) |

|---|---|---|---|---|---|

| This compound | μ-opioid | [³⁵S]GTPγS | Full Agonist | Similar to DAMGO | nih.govresearchgate.net |

| Buprenorphine | μ-opioid | [³⁵S]GTPγS | Partial Agonist | Lower than DAMGO | nih.govplos.org |

| DAMGO | μ-opioid | [³⁵S]GTPγS | Full Agonist (Reference) | N/A | nih.gov |

β-Arrestin Recruitment Dynamics

The recruitment of β-arrestin to the μ-opioid receptor (MOR) upon agonist binding is another critical aspect of its signaling profile. In contrast to its full agonism in G protein activation, this compound is characterized as a potent partial agonist for β-arrestin-3 recruitment. nih.gov Studies utilizing bioluminescence resonance energy transfer (BRET) assays have shown that this compound stimulates β-arrestin-3 recruitment to the MOR, but to a lesser maximal extent than the standard agonist DAMGO, achieving approximately 70% of the maximum DAMGO response. nih.govresearchgate.net

Ligand-Directed Signaling and Functional Selectivity

The concept of ligand-directed signaling, also known as functional selectivity or biased agonism, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. frontiersin.orgwikipedia.orgclockss.org this compound's signaling profile at the μ-opioid receptor (MOR) provides a compelling example of this phenomenon.

As detailed in the preceding sections, this compound acts as a full agonist for Gαi protein activation while simultaneously being a partial agonist for β-arrestin recruitment. nih.gov When compared to a balanced agonist like DAMGO, this compound appears to exhibit a degree of bias towards the G protein pathway, although some studies have not reported significant bias between GTPγS binding and β-arrestin recruitment assays. nih.gov This contrasts with buprenorphine, which is a partial agonist for G protein activation and shows minimal to no β-arrestin recruitment, indicating a strong bias away from the β-arrestin pathway. nih.gov

This functional selectivity, where a ligand can elicit a distinct pattern of downstream signaling, is thought to arise from the specific conformational changes induced in the receptor upon ligand binding. clockss.orgdrugtargetreview.com The unique signaling signature of this compound, characterized by potent G protein activation and partial β-arrestin recruitment, is a direct consequence of the specific molecular interactions it forms with the MOR, leading to a distinct receptor conformation. nih.gov

Table 2: Functional Selectivity Profile of this compound at the μ-Opioid Receptor This table is interactive. You can sort and filter the data.

| Ligand | Gαi Activation | β-Arrestin-3 Recruitment | Implied Bias | Source(s) |

|---|---|---|---|---|

| This compound | Full Agonist | Partial Agonist | Towards G-protein | nih.gov |

| Buprenorphine | Partial Agonist | Very Low/No Recruitment | Strong bias away from β-arrestin | nih.gov |

| DAMGO | Full Agonist | Full Agonist | Balanced | nih.gov |

Molecular Modeling and Conformational Dynamics

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations have been instrumental in providing a dynamic, atomistic view of the interactions between this compound and the μ-opioid receptor (MOR). frontiersin.org These computational studies have investigated the binding mode and the subsequent conformational changes in the receptor induced by this compound, often in comparison to structurally similar ligands with different efficacies, such as buprenorphine and diprenorphine (B84857). nih.govnih.gov

Simulations have revealed that despite sharing a common morphinan (B1239233) scaffold, this compound, buprenorphine, and diprenorphine adopt distinct binding poses within the receptor's binding pocket. researchgate.net Principal component analysis (PCA) of the receptor's transmembrane domain movements shows that the this compound-bound receptor occupies a distinct set of conformations compared to the buprenorphine-bound receptor. nih.govresearchgate.net This suggests that even subtle differences in ligand structure can lead to global conformational changes in the receptor, which in turn dictate the downstream signaling outcomes. nih.gov Furthermore, the presence of an allosteric sodium ion has been shown in simulations to cause both the receptor and this compound to adopt an inactive conformation. nih.govresearchgate.net

Receptor Conformational Changes Induced by this compound Binding

The distinct binding pose and residue interactions of this compound translate into unique conformational changes within the μ-opioid receptor (MOR). The interaction with W2936.48, a conserved "toggle switch" residue important for GPCR activation, is particularly significant. nih.gov In the this compound-bound state, the indole (B1671886) ring of W2936.48 favors a "horizontal" conformation. researchgate.net This is different from the conformation observed when buprenorphine or diprenorphine are bound. researchgate.net

Principal component analysis (PCA) of MD simulations demonstrates that the receptor-ligand complexes for this compound, buprenorphine, and diprenorphine form distinct clusters, indicating that they each stabilize different helical arrangements of the receptor. researchgate.net For example, there are noticeable shifts in the extracellular ends of transmembrane helices (TM) 1, 2, and 3, and the intracellular end of TM5 when comparing the this compound-bound and buprenorphine-bound receptor conformations. researchgate.net These specific ligand-induced conformational changes are thought to be the structural basis for the differing efficacies and functional selectivity observed for these ligands, ultimately determining their ability to activate intracellular signaling partners. nih.gov

Mechanisms of Central Nervous System Access and Efflux

Blood-Brain Barrier Permeability Characteristics

The permeability of the blood-brain barrier to this compound is a key factor influencing its central nervous system effects. wikipedia.orgencyclopedia.pub Research indicates that this compound has limited ability to cross the BBB. wikipedia.orgencyclopedia.pub This is in part due to its physicochemical properties. For instance, the lipophilicity of a compound, often expressed as the distribution coefficient (logD), plays a role in its ability to passively diffuse across the lipid membranes of the BBB endothelial cells. Studies in sheep have shown that this compound has a significantly lower logD value (1.18 ± 0.04) compared to its parent compound, buprenorphine (3.93 ± 0.08), suggesting lower lipophilicity and consequently, more restricted passive diffusion into the brain. nih.gov

The brain-to-plasma concentration ratio is another important parameter used to assess BBB penetration. In rats, the brain-to-plasma concentration ratio of this compound was found to be markedly lower than that of buprenorphine, further supporting its restricted entry into the CNS under normal physiological conditions. psu.edu However, it is important to note that even with limited permeability, the slow equilibration between the blood and the brain can lead to the accumulation of this compound in the CNS over time, particularly with chronic administration of buprenorphine. nih.gov

Table 1: Comparative Blood-Brain Barrier Permeability Data

| Compound | LogD | Permeability (ml min⁻¹) | Species |

|---|---|---|---|

| This compound | 1.18 ± 0.04 | 6 | Sheep |

| Buprenorphine | 3.93 ± 0.08 | 47 | Sheep |

Role of Efflux Transporters (e.g., P-glycoprotein) in Brain Exposure

The limited brain exposure of this compound is not solely due to its passive permeability characteristics but is also significantly influenced by the action of active efflux transporters at the blood-brain barrier. wikipedia.orgnih.gov P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, plays a major role in actively pumping a wide range of xenobiotics, including this compound, out of the brain and back into the systemic circulation. nih.govaust.edu.sy

In vitro studies using P-gp-transfected cell lines have definitively identified this compound as a substrate for P-gp. nih.govnih.gov One study reported a net P-glycoprotein-mediated efflux ratio for this compound of nine, indicating significant efflux, while another found a transport efflux ratio of approximately 11. nih.govnih.govoup.com In contrast, buprenorphine and its glucuronide conjugates showed an efflux ratio of unity, suggesting they are not significantly transported by P-gp. nih.govnih.gov

The in vivo significance of P-gp-mediated efflux on this compound brain concentrations has been demonstrated in studies using mice genetically deficient in P-gp (mdr1a-/- mice). nih.govnih.gov In these mice, the brain-to-plasma concentration ratio of this compound was significantly greater than in wild-type (mdr1a+/+) mice. nih.govnih.gov Specifically, the absence of P-gp resulted in an 8-fold increase in the brain/plasma this compound concentration ratio. nih.gov In wild-type mice, the this compound brain/plasma ratio was negligible, whereas in P-gp deficient mice, this ratio steadily increased, approaching unity, indicating that in the absence of P-gp-mediated efflux, this compound can accumulate in the brain until it reaches equilibrium with plasma concentrations. nih.gov

The combination of low passive permeability and substantial P-gp-mediated efflux results in the very limited brain access of this compound under normal conditions. nih.gov This active transport mechanism serves as a protective barrier, limiting the central effects of this compound. aust.edu.sy Inhibition of P-gp, either pharmacologically or through genetic deletion, has been shown to significantly increase brain concentrations of this compound and consequently enhance its centrally mediated effects. nih.govnih.gov This highlights the critical role of P-gp as a key determinant of this compound's brain exposure and subsequent pharmacological activity. wikipedia.orgnih.gov

Table 2: Impact of P-glycoprotein on this compound Brain Exposure

| Condition | This compound Brain/Plasma Ratio | Key Finding |

|---|---|---|

| Wild-type mice (mdr1a+/+) | Negligible and constant | P-gp actively removes this compound from the brain. |

| P-gp deficient mice (mdr1a-/-) | Significantly increased, approaching unity | Absence of P-gp leads to this compound accumulation in the brain. |

| In vitro P-gp-transfected cells | Efflux ratio of 9-11 | This compound is a significant substrate of P-glycoprotein. |

Preclinical Pharmacological Research Models for Norbuprenorphine

In Vitro Experimental Systems

In vitro methodologies offer controlled environments to dissect the molecular and cellular mechanisms underlying norbuprenorphine's activity. These systems are crucial for characterizing its metabolism, receptor binding, and signaling pathways.

Human Liver Microsomal Assays for Metabolic Studies

Human liver microsomes (HLMs) are widely used to investigate drug metabolism, particularly the Phase I oxidative pathways mediated by cytochrome P450 (CYP) enzymes. Studies utilizing HLMs have been instrumental in identifying this compound as a major metabolite of buprenorphine. These assays demonstrate that buprenorphine undergoes N-dealkylation to form this compound. Further investigations have identified the specific CYP isoforms responsible for this conversion. Notably, CYP3A4 has been identified as the primary enzyme involved in the formation of this compound from buprenorphine, with CYP2C8 also contributing significantly to this metabolic pathway nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org. These studies provide critical data on the metabolic profile and potential for drug-drug interactions related to buprenorphine metabolism.

Recombinant Enzyme Systems for Metabolism and Interaction Studies

To pinpoint the precise enzymatic contributions, recombinant enzyme systems expressing specific CYP isoforms have been employed. Studies using recombinant CYP3A4 and CYP2C8 have confirmed their direct involvement in the N-dealkylation of buprenorphine to this compound nih.govresearchgate.netresearchgate.net. These systems allow for detailed kinetic analysis, such as determining Michaelis-Menten constants (Km) for these reactions. Furthermore, recombinant enzyme systems have been used to evaluate the inhibitory potential of this compound on other CYP enzymes, although it generally exhibits lower inhibitory potency compared to buprenorphine itself researchgate.netnih.gov. For instance, this compound showed less potent inhibition of CYP2D6 and CYP3A4 compared to buprenorphine in in vitro assays nih.gov.

Receptor-Transfected Cell Lines (e.g., CHO, HEK293) for Binding and Signaling

Cell lines stably transfected with specific opioid receptors, such as Chinese Hamster Ovary (CHO) cells or human embryonic kidney (HEK293) cells, are invaluable for characterizing receptor-ligand interactions. This compound has demonstrated high binding affinities across various opioid receptor subtypes, including the mu (μ), delta (δ), and kappa (κ) opioid receptors, often in the nanomolar or subnanomolar range researchgate.net. These studies have revealed distinct signaling profiles for this compound compared to buprenorphine. For example, this compound acts as a potent full agonist at the delta-opioid receptor, whereas buprenorphine shows no agonist activity and acts as an antagonist at this receptor. At mu- and kappa-opioid receptors, both this compound and buprenorphine function as partial agonists, with this compound exhibiting moderate efficacy and buprenorphine displaying low efficacy researchgate.net. Investigations have also explored the interaction of this compound with the nociceptin (B549756)/orphanin FQ (NOP) receptor, identifying it as a full agonist with low potency researchgate.net. These cell-based assays provide quantitative data on receptor engagement and functional consequences.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki, nM) | Reference |

| μ-Opioid | 0.1 - 1.0 | researchgate.net |

| δ-Opioid | 1.0 - 10 | researchgate.net |

| κ-Opioid | 1.0 - 10 | researchgate.net |

| NOP/ORL1 | 1000 - 10000 (µM range) | researchgate.net |

Neuronal Cell Models (e.g., PC12, SH-SY5Y) for Neurodevelopmental Studies

Neuronal cell models, such as rat PC12 cells and human SH-SY5Y neuroblastoma cells, are utilized to investigate the effects of compounds on neuronal development and function. These cell lines, along with primary neuronal cultures (e.g., chicken granule neurons), have been employed in studies examining the neurodevelopmental consequences of opioid exposure. Research has assessed parameters like cell viability and neurite outgrowth in response to buprenorphine and its metabolites, including this compound. While some studies indicate that buprenorphine did not significantly alter cell viability or neurite outgrowth in these models, the broader context of opioid exposure during development is a critical area of investigation uio.nouio.no. Advanced in vitro models, such as 3D brain spheroids derived from human pluripotent stem cells, are also being developed to better mimic the complexity of the developing human brain and assess the impact of substances like buprenorphine on neuronal development and circuit formation researchgate.netbiorxiv.org.

In Vivo Animal Models

In vivo studies in animal models are essential for evaluating the physiological effects and therapeutic potential of compounds in a complex biological system. For this compound, these models are primarily used to assess its antinociceptive efficacy.

Models for Locomotor Activity Modulation

Preclinical studies utilizing open-field testing have investigated the impact of this compound on locomotor activity in rodents. This behavioral paradigm assesses exploratory behavior in a novel environment, where drug-induced sedation typically leads to a reduction in movement. Research indicates that this compound, when administered subcutaneously, causes a significant decrease in total locomotor activity compared to control groups nih.govdoi.org. This observed reduction in activity is attributed to the sedative properties of this compound, which can override the innate drive to explore a new environment nih.govdoi.org. The sedative effect of this compound has been suggested to be mediated through its interaction with kappa or nociceptin receptors doi.org.

| Compound | Effect on Locomotor Activity |

| This compound | Decreased activity |

| This compound-3-glucuronide | Decreased activity |

Studies in Transporter-Deficient Animal Models (e.g., mdr1a-/- mice)

The role of drug transporters, particularly P-glycoprotein (P-gp), in the disposition and central nervous system (CNS) access of this compound has been explored using transporter-deficient animal models, such as mdr1a-/- mice. This compound has been identified as an in vitro substrate for P-glycoprotein, an efflux transporter known to limit drug entry into the brain researchgate.netnih.gov. Studies utilizing mdr1a-/- mice, which lack functional P-gp, have demonstrated that P-gp-mediated efflux significantly influences this compound's brain access and its antinociceptive effects, although it appears to have a lesser impact on its respiratory effects researchgate.netnih.gov.

In mdr1a-/- mice, the magnitude and duration of this compound-induced antinociception were markedly increased compared to wild-type (mdr1a+/+) mice researchgate.netnih.gov. Specifically, while wild-type mice exhibited a peak antinociceptive effect of approximately 30% of the maximal possible effect (MPE), P-gp deficient mice showed a peak effect of 100% MPE, which persisted longer nih.gov. Furthermore, behavioral observations in mdr1a-/- mice, such as the presence of Straub tails and loss of the righting reflex, indicated enhanced CNS penetration of this compound in the absence of P-gp nih.gov. Comparative pharmacokinetic studies in pregnant mice also revealed that the maternal brain-to-maternal plasma area under the curve (AUC) ratio for this compound was approximately 30-fold higher in mice deficient in P-gp (Abcb1a-/-/1b-/-) compared to wild-type controls, underscoring P-gp's critical role in limiting this compound's brain exposure nih.gov. Studies in rats have also shown that inhibiting P-glycoprotein can increase brain uptake of this compound significantly encyclopedia.pub.

| Model | This compound Brain/Plasma AUC Ratio | This compound Antinociception (Peak MPE) |

| mdr1a(+/+) | Lower | ~30% MPE |

| mdr1a(-/-) | Significantly Higher (~30x wild-type) | 100% MPE |

Avian Embryo Models for Distribution and Developmental Effects

The avian embryo, particularly the chicken embryo, serves as a valuable in vivo model for studying drug pharmacokinetics and distribution due to its accessibility and conserved developmental processes uio.nouio.nomdpi.com. Research has employed the chicken embryo model to investigate the distribution of buprenorphine and its metabolites, including this compound, following in ovo administration uio.nouio.no. Studies involving the injection of buprenorphine into chicken embryos at embryonic day 13 (E13) allowed for the analysis of drug distribution in various tissues such as blood, brain, liver, lung, and yolk uio.nouio.no.

These investigations revealed that buprenorphine distributes rapidly within the chicken embryo, with the most pronounced distribution observed in the blood, liver, and lung uio.nouio.no. While specific quantitative data for this compound distribution across all tissues were not detailed in the reviewed literature, the methodology established allows for such measurements. Buprenorphine itself showed approximately three times higher brain concentration than theoretically predicted, suggesting complex distribution dynamics that would also apply to its metabolites uio.nouio.no. The utility of the chicken embryo model lies in its efficiency for pharmacokinetic and drug metabolism studies, which can inform subsequent in vivo mechanistic investigations uio.nouio.no.

Comparative Pharmacological Assessments in Different Species (e.g., rats, sheep)

Comparative pharmacological assessments in different species have highlighted species-specific differences and similarities in the actions of this compound.

Rats: In rat models, this compound has been shown to induce opioid-receptor mediated respiratory depression, an effect that can be antagonized by buprenorphine researchgate.net. This compound acts as a full agonist at mu-opioid receptors in rats, leading to potent respiratory depression, whereas buprenorphine exhibits a ceiling effect for this outcome nih.govdoi.orgresearchgate.net. In terms of analgesia, this compound's intrinsic analgesic activity has been reported to be approximately one-fourth to one-fifth that of buprenorphine in rat tail-flick tests nih.govdoi.orgaccurateclinic.com. Furthermore, intravenous administration of this compound in rats at doses of 1 to 3 mg/kg decreased respiratory rate, whereas buprenorphine showed no such effect at these doses accurateclinic.com. Studies involving pregnant rats also indicated that this compound administration resulted in higher blood and brain levels in the fetus compared to the dam encyclopedia.pubmdpi.com.

Sheep: Sheep have been utilized in pharmacokinetic investigations due to the similarity of their blood-brain barrier to that of humans and their larger size encyclopedia.pubmdpi.com. In sheep, this compound demonstrated a pharmacokinetic profile where peak concentrations and time to peak concentrations in the sagittal sinus were very similar to arterial blood samples, suggesting efficient brain penetration encyclopedia.pubmdpi.com. Notably, the peak concentration of this compound in the sagittal sinus of sheep was found to be over twenty-fold higher than that of buprenorphine mdpi.com. This compound also elicited respiratory depressant effects in sheep doi.orgresearchgate.net.

| Species | Compound | Effect Comparison to Buprenorphine | Source |

| Rats | This compound | Respiratory depression: ~10-fold more potent | nih.govdoi.orgresearchgate.net |

| Rats | This compound | Analgesia (central): ~1/4 potency | accurateclinic.com |

| Rats | This compound | Analgesia (subcutaneous): ~1/5 potency | nih.govdoi.org |

| Sheep | This compound | Peak brain concentration: >20-fold higher than buprenorphine | mdpi.com |

Analytical Methodologies in Norbuprenorphine Research

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are the cornerstone of norbuprenorphine analysis due to their specificity and sensitivity.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely utilized for the sensitive and selective quantification and identification of this compound in various biological samples like plasma, urine, and blood nih.govnih.govresearchgate.netwa.govresearchgate.netspringernature.comingenieria-analitica.comresearchgate.netnih.gov. These methods typically involve sample preparation such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on reversed-phase columns. Detection is commonly performed using electrospray ionization (ESI) in positive ion mode, with quantification achieved through multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) nih.govwa.govresearchgate.netresearchgate.net.

Sensitivity: LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.1 ng/mL for buprenorphine and 0.25 ng/mL for this compound in human plasma nih.gov. Other studies have reported LLOQs of <1 µg/L for this compound in urine researchgate.net and 10 pg/mL for this compound in plasma nih.gov.

Identification Criteria: Identification is typically based on matching retention times and specific mass transitions (precursor and product ions) with those of certified reference standards and internal standards wa.gov. For instance, transitions like m/z 414.4/340.2 and 414.4/326.1 have been used for this compound quantification oup.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for this compound analysis, particularly in forensic and clinical toxicology nih.govpsu.eduata-journal.org. GC-MS methods often require derivatization of this compound, typically with silylating agents like BSTFA, to enhance its volatility and chromatographic behavior researchgate.netnih.govpsu.edu.

Sample Preparation: Sample preparation commonly involves hydrolysis (e.g., with β-glucuronidase) followed by extraction and derivatization nih.govpsu.eduata-journal.org.

Detection: Detection is usually performed in selected ion monitoring (SIM) mode, targeting specific ions characteristic of this compound and its deuterated internal standards nih.govpsu.eduata-journal.org. Limits of detection for GC-MS methods have been reported as low as 0.02 μg/L for buprenorphine and 0.05 μg/L for this compound nih.gov.

UHPLC-MS/MS offers enhanced speed and resolution compared to conventional HPLC, making it a preferred method for high-throughput analysis. Studies have utilized UHPLC-MS/MS for the simultaneous quantification of buprenorphine and this compound in plasma and urine, often employing simple sample preparation techniques like protein precipitation nih.govnih.govresearchgate.net.

Efficiency: The use of sub-2 µm columns in UHPLC-MS/MS allows for faster chromatographic separations, reducing analysis times to as little as 5 minutes nih.gov.

Sensitivity: LLOQs for this compound in plasma have been reported as low as 0.25 ng/mL nih.gov, and in urine as low as 10 pg/mL nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Radioligand Binding Assays for Receptor Studies

Radioligand binding assays are fundamental for characterizing the interaction of this compound with opioid receptors, providing insights into its affinity and potency. These assays typically involve incubating cell membranes or tissue homogenates expressing specific opioid receptors with a radiolabeled ligand (e.g., [³H]-diprenorphine) in the presence of varying concentrations of this compound nih.govgoogle.comdoi.orgnih.govbiorxiv.org.

Methodology: this compound has demonstrated sub-nanomolar affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, similar to buprenorphine nih.govdoi.orgnih.gov. For example, in competition binding assays using [³H]-diprenorphine, this compound exhibited sub-nanomolar affinity at each opioid receptor type nih.govnih.gov.

Findings: this compound is characterized as a potent opioid agonist with high affinities for μ, δ, and κ opioid receptors doi.org. Studies have shown that this compound is a full agonist for Gᵢ activation and a potent partial agonist for arrestin-3 recruitment at the μ-opioid receptor (MOR) researchgate.net.

Advanced Spectroscopic and Structural Elucidation Methods (e.g., ¹H NMR, High-Resolution Mass Spectrometry)

Advanced spectroscopic techniques are crucial for confirming the structure and purity of synthesized this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is routinely used to confirm the chemical structure of this compound and its synthesized metabolites, such as this compound-3-β-D-glucuronide nih.govbrieflands.comnih.govacs.org. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆, using tetramethylsilane (B1202638) (TMS) as an internal standard nih.govbrieflands.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, aiding in the unambiguous identification and structural elucidation of this compound and its related compounds brieflands.comresearchgate.netresearchgate.netnih.govasms.org. HRMS instruments, such as Orbitraps and Time-of-Flight (TOF) analyzers, offer high mass accuracy (often within 5 ppm) and resolution, enabling the determination of elemental composition researchgate.netnih.gov. For instance, HRMS has been used to confirm the elemental composition of this compound derivatives brieflands.comresearchgate.net.

Functional Assays for In Vitro Pharmacodynamics (e.g., cAMP assays, Bioluminescence Resonance Energy Transfer (BRET) assays)

Functional assays are employed to evaluate the pharmacological activity of this compound at opioid receptors, assessing its ability to trigger downstream signaling pathways.

cAMP Assays: Cyclic adenosine (B11128) monophosphate (cAMP) assays are used to measure the inhibition of forskolin-stimulated cAMP accumulation, which is indicative of Gαᵢ protein activation by opioid receptor agonists elifesciences.orgnih.govresearchgate.netresearchgate.net. This compound has been characterized as a potent MOR and DOR agonist in cAMP assays, with efficacy rankings that can vary depending on the specific assay conditions and cell lines used researchgate.net.

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET assays are utilized to study receptor-ligand interactions by monitoring events such as G-protein activation or β-arrestin recruitment biorxiv.orgresearchgate.netelifesciences.orgnih.govresearchgate.netresearchgate.net. These assays provide insights into the signaling bias of this compound. This compound has been shown to be a full agonist for Gᵢ activation and a potent partial agonist for β-arrestin recruitment at the MOR researchgate.net. In comparison to buprenorphine, this compound exhibits higher efficacy at the MOR researchgate.netencyclopedia.pub.

Enzymatic and Pharmacodynamic Interaction Research Involving Norbuprenorphine

In Vitro Enzyme Inhibition and Induction Studies

The metabolism of norbuprenorphine, and its influence on other drug-metabolizing enzymes, is primarily investigated through in vitro studies. These studies help predict potential interactions by examining its effects on key enzyme families.

Cytochrome P450 Enzyme Inhibition by this compound

This compound, along with its parent compound buprenorphine, has been evaluated for its inhibitory potential against various cytochrome P450 (CYP) enzymes. In vitro studies have indicated that this compound exhibits inhibitory effects on CYP2D6 and CYP3A4, although generally with lower potency compared to buprenorphine.

Specifically, this compound demonstrated 22.4% inhibition of CYP2D6 and 13.6% inhibition of CYP3A4 at a concentration of 20 µM in microsomes from human cDNA-expressing lymphoblast cells researchgate.netnih.gov. While buprenorphine itself shows more potent inhibition of CYP2D6 and CYP3A4, the inhibitory impact of this compound at therapeutic concentrations is not predicted to lead to clinically significant drug interactions with other drugs metabolized by major hepatic P450 enzymes researchgate.netnih.gov.

Table 1: In Vitro CYP Enzyme Inhibition by this compound

| Enzyme | Inhibition at 20 µM this compound | Ki (µM) for Buprenorphine (Related Data) | Reference(s) |

| CYP2D6 | 22.4% | 10 ± 2 (Human Liver Microsomes) | researchgate.netnih.gov |

| 1.8 ± 0.2 (cDNA-Lymphoblasts) | researchgate.netnih.gov | ||

| CYP3A4 | 13.6% | 40 ± 1.6 (Human Liver Microsomes) | researchgate.netnih.gov |

| 19 ± 1.2 (cDNA-Lymphoblasts) | researchgate.netnih.gov |

Note: Ki values for buprenorphine are provided as context for its inhibitory potential, with this compound showing lower potency.

Buprenorphine is primarily metabolized to this compound via CYP3A4, with a secondary contribution from CYP2C8 nih.govfrontiersin.orgnih.govnih.govdrugbank.comccjm.org. This metabolic pathway highlights the interplay between buprenorphine and CYP enzymes, where alterations in CYP3A4 activity could affect both the parent drug and its active metabolite.

Impact on UDP-Glucuronosyltransferase Activity

This compound, like buprenorphine, undergoes Phase II metabolism through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies have identified specific UGT isoforms involved in this metabolic pathway.

This compound glucuronidation is predominantly mediated by UGT1A3, accounting for approximately 63% of the process, and UGT1A1, contributing about 34%. UGT2B7 plays a minor role in this compound glucuronidation nih.gov. These findings are significant as genetic variations in these UGT isoforms can influence the clearance and systemic exposure to this compound, potentially impacting its pharmacodynamic effects.

Table 2: UGT Isoform Involvement in this compound Glucuronidation

| UGT Isoform | Contribution to this compound Glucuronidation | Reference(s) |

| UGT1A3 | Predominant (~63%) | nih.gov |

| UGT1A1 | Significant (34%) | nih.gov |

| UGT2B7 | Minor | nih.gov |

Theoretical Drug-Drug Interaction Predictions Based on In Vitro Data

Based on in vitro enzyme inhibition data, this compound itself is not anticipated to cause clinically significant drug-drug interactions through CYP enzyme inhibition at typical therapeutic concentrations researchgate.netnih.gov. Its lower inhibitory potency compared to buprenorphine suggests a reduced risk of altering the metabolism of co-administered drugs via this mechanism. However, the potential for interactions remains a consideration, particularly with potent CYP3A4 inhibitors or inducers, which could affect the metabolism of buprenorphine to this compound or the metabolism of this compound itself. For instance, cannabis, a known CYP3A4 inhibitor, may decrease this compound formation and increase buprenorphine concentrations researchgate.net.

Pharmacogenomic Considerations in this compound Metabolism

Genetic variations in the enzymes responsible for buprenorphine and this compound metabolism can lead to inter-individual differences in drug exposure and response.

Influence of Genetic Polymorphisms on Metabolic Enzyme Activity

The genetic makeup of an individual can significantly influence the activity of CYP and UGT enzymes. CYP3A4 is the primary enzyme responsible for the N-dealkylation of buprenorphine to this compound, and genetic variations in CYP3A4 can impact buprenorphine exposure nih.govoaepublish.com. Similarly, polymorphisms in UGT enzymes, such as UGT1A1 and UGT2B7, can affect the glucuronidation of this compound nih.govoaepublish.comresearchgate.net.

For example, the UGT1A1 promoter (TA)6/7TAA mutation (UGT1A1*28) has been associated with a reduction in buprenorphine glucuronidation, while a mutation in the UGT2B7 promoter (G-842A) has been linked to increased buprenorphine glucuronidation rates nih.govoaepublish.com. While CYP2D6 and CYP2C8 are also involved in buprenorphine metabolism, CYP3A4 is considered the most significant pathway for its conversion to this compound frontiersin.orgnih.gov. Understanding these genetic influences is crucial for personalized medicine approaches in opioid therapy.

Pharmacodynamic Interactions with Co-Administered Opioids and Other Ligands

This compound possesses significant pharmacodynamic properties, primarily through its interactions with opioid receptors. It acts as a potent opioid agonist with high affinities for the mu (μ), delta (δ), and kappa (κ) opioid receptors nih.govdoi.orgacs.orguab.cat. This receptor binding profile contributes to its pharmacological effects, including analgesia and respiratory depression.

In vivo studies have shown that this compound can cause dose-dependent respiratory depression, and in some animal models, it has demonstrated greater potency in this regard than buprenorphine nih.govdoi.org. Importantly, the respiratory depressant effects of this compound are mediated by opioid receptors and can be antagonized by buprenorphine itself nih.gov. This suggests a complex pharmacodynamic interplay between the parent drug and its active metabolite.

Table 3: this compound Opioid Receptor Binding Profile

| Opioid Receptor | Affinity/Activity Type | Reference(s) |

| Mu (MOR) | Potent Opioid Agonist, High Affinity | nih.govdoi.orgacs.orguab.cat |

| Delta (DOR) | High Affinity | nih.govdoi.orgacs.orguab.cat |

| Kappa (KOR) | High Affinity | nih.govdoi.orgacs.orguab.cat |

Emerging Research Areas and Future Directions in Norbuprenorphine Studies

Elucidation of Pharmacological Contributions of Specific Norbuprenorphine Metabolites

Initially considered an inactivation pathway, the metabolism of buprenorphine to this compound is now understood to be a bioactivation process. nih.gov this compound itself is a potent opioid agonist with high affinity for µ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov However, the pharmacological story becomes more complex with the further metabolism of both buprenorphine and this compound into glucuronidated conjugates.

In humans, the plasma concentrations of this compound and its glucuronide metabolite, N3G, can equal or even surpass that of the parent drug, buprenorphine. nih.govdoi.org This highlights the potential for these metabolites to significantly influence the therapeutic and adverse effects experienced by patients.

Studies have begun to delineate the distinct receptor binding profiles and in vivo effects of these metabolites. For instance, B3G exhibits high affinity for µ and δ opioid receptors, as well as the nociceptin (B549756) receptor, and has demonstrated a modest antinociceptive (pain-relieving) effect. nih.govdoi.org In contrast, N3G shows affinity for κ opioid and nociceptin receptors and has been associated with sedation and a decrease in tidal volume, though not a significant impact on respiratory rate. nih.govdoi.org this compound itself is a full agonist at the µ-opioid receptor and is considered a primary contributor to the respiratory depressant effects of buprenorphine, an effect that can be 10 times more potent than the parent compound in animal models. nih.govencyclopedia.pub

A summary of the receptor binding affinities for this compound and its glucuronide metabolite is presented below:

| Compound | µ-Opioid Receptor (MOR) Affinity | δ-Opioid Receptor (DOR) Affinity | κ-Opioid Receptor (KOR) Affinity | Nociceptin Receptor (NOR) Affinity |

| This compound | High | High | High | Low encyclopedia.pub |

| This compound-3-glucuronide (N3G) | No affinity | No affinity | Ki = 300 ± 0.5 nM nih.govdoi.org | Ki = 18 ± 0.2 μM nih.govdoi.org |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Future research in this area will likely focus on further clarifying the specific roles of each metabolite in both the desired analgesic effects and the undesirable side effects of buprenorphine treatment. Understanding these contributions is crucial for optimizing therapeutic strategies and potentially developing new medications with improved safety profiles.

Advanced Structure-Activity Relationship Studies for Novel Ligand Design

The unique pharmacological profile of this compound and its parent compound, buprenorphine, has spurred interest in advanced structure-activity relationship (SAR) studies. These studies aim to understand how the chemical structure of a molecule relates to its biological activity, providing a roadmap for the design of novel ligands with specific and improved properties.

Recent research has explored the development of novel derivatives by coupling this compound with other molecules, such as enkephalins, to modify their properties. nih.govresearchgate.net One study investigated the synthesis of this compound derivatives coupled with enkephalins to potentially enhance their permeability across biological membranes. nih.govresearchgate.net The results indicated that such coupling could indeed increase permeability, a critical factor for drug delivery to the brain. nih.gov

The development of biased opioid ligands is another promising avenue of research. These are molecules designed to preferentially activate one signaling pathway over another at a given receptor. For example, a biased agonist might activate the G-protein signaling pathway responsible for analgesia while having a reduced effect on the β-arrestin pathway, which has been implicated in some of the undesirable side effects of opioids. mdpi.com SAR studies are instrumental in identifying the structural features that lead to this biased signaling.

Future SAR studies will likely continue to explore modifications at various positions of the this compound structure to fine-tune receptor affinity, efficacy, and signaling bias. The ultimate goal is to design novel ligands that retain the therapeutic benefits of opioids while minimizing their adverse effects.

Integration of Computational and Experimental Approaches for Mechanistic Insights

The complexity of this compound's pharmacology necessitates a multifaceted research approach. The integration of computational modeling with experimental techniques is proving to be a powerful strategy for gaining deeper mechanistic insights into how this compound and its metabolites interact with their biological targets. nih.gov

Computational approaches , such as molecular dynamics simulations and physiologically-based pharmacokinetic (PBPK) modeling, offer valuable predictive capabilities.

Molecular dynamics simulations can model the dynamic interactions between a ligand like this compound and its receptor at an atomic level. researchgate.net These simulations have revealed that even structurally similar ligands can adopt distinct binding poses within the receptor, engaging different sets of amino acid residues. researchgate.net For instance, simulations have shown that this compound, a high-efficacy agonist, interacts with specific residues in the µ-opioid receptor that are not engaged by the lower-efficacy agonist buprenorphine or the antagonist diprenorphine (B84857). researchgate.net This provides a structural basis for their different functional activities.

Physiologically-based pharmacokinetic (PBPK) modeling is used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. mdpi.commdpi.comnih.gov These models can predict how factors like age, genetics, and co-administered drugs might affect the concentrations of this compound and its metabolites in various tissues. mdpi.comnih.gov PBPK models are becoming increasingly important for predicting drug-drug interactions and for extrapolating data from adults to pediatric populations. mdpi.commdpi.comnih.gov

Experimental approaches provide the real-world data necessary to validate and refine these computational models. nih.gov These include:

In vitro assays , such as radioligand binding assays and cell-based functional assays (e.g., [³⁵S]GTPγS binding), are used to determine the affinity and efficacy of this compound and its metabolites at different opioid receptors. doi.orgnih.gov

In vivo studies in animal models are crucial for understanding the physiological effects of these compounds, such as their analgesic and respiratory properties. nih.gov

Human studies , including pharmacokinetic and pharmacodynamic evaluations, provide the ultimate test of the relevance of findings from computational and preclinical experimental studies. isaponline.org

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for accelerating research. nih.gov For example, computational models can generate hypotheses about the effects of specific structural modifications, which can then be tested experimentally. The experimental results, in turn, can be used to refine the computational models, leading to more accurate predictions in the future. nih.gov This integrated approach holds great promise for unraveling the complex mechanisms of action of this compound and for guiding the development of safer and more effective opioid medications.

Development of Novel Analytical Probes and Standards for Research Applications